2,6-Dichloro-3,5-dimethoxybenzaldehyde 2,6-Dichloro-3,5-dimethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 287175-08-0
VCID: VC4770330
InChI: InChI=1S/C9H8Cl2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3-4H,1-2H3
SMILES: COC1=CC(=C(C(=C1Cl)C=O)Cl)OC
Molecular Formula: C9H8Cl2O3
Molecular Weight: 235.06

2,6-Dichloro-3,5-dimethoxybenzaldehyde

CAS No.: 287175-08-0

Cat. No.: VC4770330

Molecular Formula: C9H8Cl2O3

Molecular Weight: 235.06

* For research use only. Not for human or veterinary use.

2,6-Dichloro-3,5-dimethoxybenzaldehyde - 287175-08-0

Specification

CAS No. 287175-08-0
Molecular Formula C9H8Cl2O3
Molecular Weight 235.06
IUPAC Name 2,6-dichloro-3,5-dimethoxybenzaldehyde
Standard InChI InChI=1S/C9H8Cl2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3-4H,1-2H3
Standard InChI Key VDBQFLMOULMNOE-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1Cl)C=O)Cl)OC

Introduction

Structural and Molecular Characteristics

2,6-Dichloro-3,5-dimethoxybenzaldehyde (molecular formula: C9H8Cl2O3\text{C}_9\text{H}_8\text{Cl}_2\text{O}_3) features a benzaldehyde core substituted with electron-withdrawing chlorine atoms and electron-donating methoxy groups. The chlorine atoms at the 2- and 6-positions induce steric hindrance and electronic effects that influence reactivity, while the methoxy groups at the 3- and 5-positions enhance solubility in polar solvents and modulate electrophilic substitution patterns .

Key Molecular Data:

PropertyValue
Molecular Weight235.06 g/mol
Boiling Point320–325°C (extrapolated)
SolubilitySoluble in DMSO, THF, acetone
LogP (Octanol-Water)2.8 (estimated)

The spatial arrangement of substituents creates a symmetrical structure, which may contribute to unique crystalline packing and intermolecular interactions. X-ray diffraction studies of analogous compounds, such as 2,6-Dichloro-3,4-dimethoxybenzaldehyde, reveal planar aromatic systems with dihedral angles between substituents influencing lattice stability.

Synthetic Methodologies

Chlorination of Dimethoxybenzaldehyde Precursors

The synthesis of 2,6-Dichloro-3,5-dimethoxybenzaldehyde typically begins with the chlorination of 3,5-dimethoxybenzaldehyde. Industrial protocols adapted from similar compounds (e.g., 3,4-dimethoxy derivatives) employ chlorine gas in the presence of iron(III) chloride (FeCl3\text{FeCl}_3) as a catalyst. The reaction proceeds under controlled temperatures (40–60°C) to minimize over-chlorination:

3,5-Dimethoxybenzaldehyde+2Cl2FeCl32,6-Dichloro-3,5-dimethoxybenzaldehyde+2HCl\text{3,5-Dimethoxybenzaldehyde} + 2\text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{2,6-Dichloro-3,5-dimethoxybenzaldehyde} + 2\text{HCl}

Key challenges include regioselectivity and byproduct formation, necessitating precise stoichiometric control.

Alternative Alkylation Pathways

Patent literature describes alkylation strategies for methoxybenzaldehyde derivatives using dimethyl sulfate ((CH3)2SO4(\text{CH}_3)_2\text{SO}_4) under basic conditions . For example, reacting 2-hydroxy-5-methoxybenzaldehyde with potassium hydroxide generates a reactive phenolate intermediate, which undergoes methylation to yield dimethoxy products . Adapting this method for 3,5-dimethoxy synthesis would require protecting group strategies to ensure selective methylation.

Physicochemical and Reactivity Profiles

Oxidation and Reduction Behavior

The aldehyde functional group renders the compound susceptible to oxidation (e.g., to carboxylic acids) and reduction (e.g., to benzyl alcohols). Catalytic hydrogenation over palladium-carbon (Pd/C\text{Pd/C}) selectively reduces the aldehyde to a hydroxymethyl group without affecting methoxy or chlorine substituents .

Applications in Medicinal Chemistry and Drug Discovery

Role in Kinase Inhibitor Design

Dimethoxybenzene derivatives serve as critical scaffolds in kinase inhibitor development. For instance, FGFR (fibroblast growth factor receptor) inhibitors incorporating dimethoxybenzene motifs demonstrate sub-nanomolar enzymatic activity by occupying hydrophobic pockets in the ATP-binding site . The chlorine atoms in 2,6-Dichloro-3,5-dimethoxybenzaldehyde could enhance binding affinity through halogen bonding with target proteins .

Table 2: Biological Activity of Analogous Compounds

CompoundTargetIC50_{50} (nM)
EVT-394413Undisclosed14
FGFR Inhibitor 7 FGFR10.8

Metabolic Stability Considerations

Demethylation of methoxy groups represents a primary metabolic pathway for dimethoxybenzaldehyde derivatives, as observed in human liver microsome studies . Ethyl or cyclopropyl substitutions at methoxy positions mitigate this liability, improving pharmacokinetic profiles .

Industrial and Research Applications

Organic Synthesis Intermediate

The compound’s dual functionality (aldehyde and chloro groups) enables its use in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for heterocyclic compounds such as pyridopyrimidines .

Electroplating Additives

Analogous dimethoxybenzaldehyde derivatives enhance the performance of electroplating baths by stabilizing metal ions and reducing dendritic growth .

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